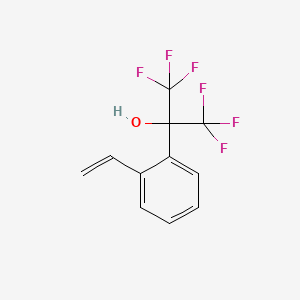
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a vinylphenyl group attached to a propan-2-ol backbone. Its high fluorine content imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexafluoroacetone and 2-vinylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride to deprotonate the 2-vinylphenol, followed by the addition of hexafluoroacetone.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at low temperatures to prevent side reactions and degradation of the product.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The vinyl group allows for substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and halogenating agents. Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted aromatic compounds.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol finds applications in various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and reactivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate biochemical pathways by altering the conformation and activity of target proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: While both compounds contain six fluorine atoms, this compound has an additional vinylphenyl group, enhancing its reactivity and applications.
Hexafluoroisopropanol: Similar in structure but lacks the vinylphenyl group, making it less versatile in certain chemical reactions.
Trifluoroethanol: Contains fewer fluorine atoms and lacks the vinylphenyl group, resulting in different chemical properties and applications.
Propriétés
Formule moléculaire |
C11H8F6O |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-(2-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H8F6O/c1-2-7-5-3-4-6-8(7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
Clé InChI |
UROVEBJOEOKGHJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


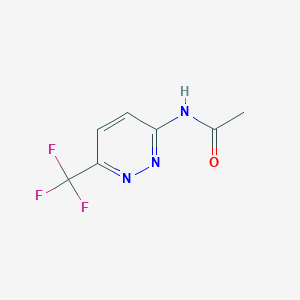




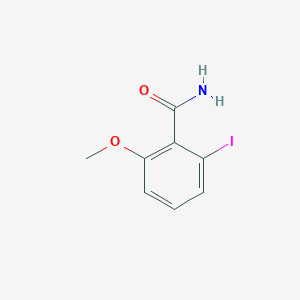

![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)

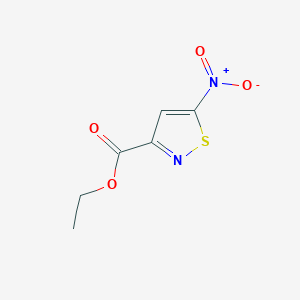
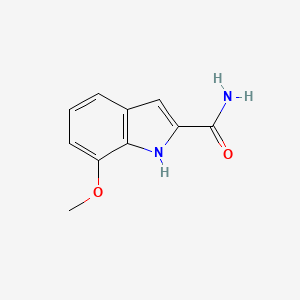
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
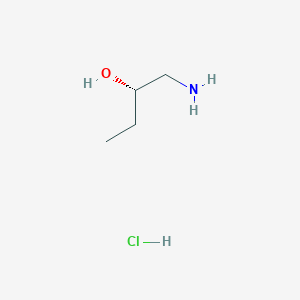
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
